Cas no 1483-58-5 (Thiourea, N-ethenyl-)
Thiourea, N-ethenyl- structure
Product Name:Thiourea, N-ethenyl-
CAS No:1483-58-5
MF:C3H6N2S
MW:102.158138751984
CID:231243
PubChem ID:3036306
Update Time:2025-04-19
Thiourea, N-ethenyl- Chemical and Physical Properties
Names and Identifiers
-
- Thiourea, N-ethenyl-
- ethenylthiourea
- 1-ethenylthiourea
- SCHEMBL938362
- 1483-58-5
- Ethylenthioharnstoff
- SCHEMBL12656389
- DTXSID60163948
- AKOS000266910
-
- Inchi: 1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6)
- InChI Key: PVTGORQEZYKPDK-UHFFFAOYSA-N
- SMILES: S=C(N)NC=C
Computed Properties
- Exact Mass: 102.02528
- Monoisotopic Mass: 102.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 69.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- Density: 1.127
- Boiling Point: 159.1°Cat760mmHg
- Flash Point: 50°C
- Refractive Index: 1.578
- PSA: 38.05
Thiourea, N-ethenyl- Related Literature
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
1483-58-5 (Thiourea, N-ethenyl-) Related Products
- 534-13-4(N,N'-Dimethylthiourea)
- 598-52-7(methylthiourea)
- 625-53-6(Ethylthiourea (Technical Grade))
- 90311-61-8(2H-Imidazole-2-thione, 1,3-dihydro-4-(methylamino)-)
- 541-53-7(Dithiobiuret)
- 872-35-5(1H-Imidazole-2-thiol)
- 60-56-0(Methimazole)
- 223768-14-7(2H-Imidazole-2-thione,1,3-dihydro-1-methyl-, radical ion(1+) (9CI))
- 6972-05-0(1,1-Dimethylthiourea)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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